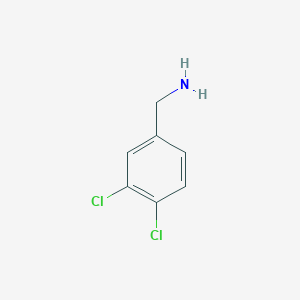

3,4-ジクロロベンジルアミン

概要

説明

3,4-Dichlorobenzylamine (3,4-DCBA) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless, crystalline solid with a molecular formula of C7H7Cl2N and a molecular weight of 172.05 g/mol. 3,4-DCBA is produced by the reaction of aniline and chlorine in the presence of a catalyst. It is also known as 3,4-dichloroaniline, 3,4-dichlorobenzeneamine, and 3,4-dichlorobenzyl amine.

科学的研究の応用

化学合成

3,4-ジクロロベンジルアミンは、さまざまな化学化合物の合成に使用されます . それは、多くの場合、他の化学物質の製造における出発物質または中間体として使用されます .

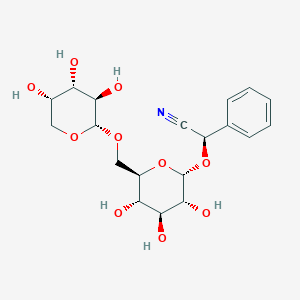

藻類駆除活性

研究によると、3,4-ジクロロベンジルアミンの誘導体は、顕著な藻類駆除活性を示すことがわかりました . これらの誘導体は、海洋生物に大きな被害を与える可能性のある、有害な赤潮と呼ばれる藻類の異常発生に効果的であることが判明しました . 合成された化合物27、28、33、34、35、および36は、4つの有害な藻類種に対して最も高い藻類駆除活性を示しました .

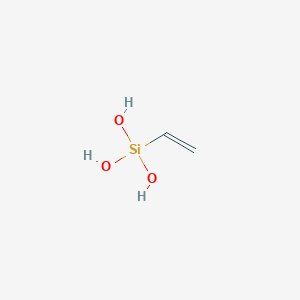

2D/3Dヘテロ接合の安定性向上

3,4-ジクロロベンジルアミンは、2D/3Dヘテロ接合の開発に使用されてきました . これらは、エレクトロニクスやフォトニクスなど、さまざまな分野で潜在的な用途を持つ構造です . 3,4-ジクロロベンジルアミンの使用は、これらの構造の安定性を向上させる可能性があります .

実験室用化学物質

3,4-ジクロロベンジルアミンは、一般的に実験室用化学物質として使用されます . さまざまな実験室の手順や実験で使用されます

Safety and Hazards

3,4-Dichlorobenzylamine causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, move the person into fresh air . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting .

作用機序

Target of Action

Benzylamine compounds are known to interact with various biological targets, influencing their function .

Mode of Action

Generally, benzylamine compounds interact with their targets, leading to changes in the target’s function or structure .

Biochemical Pathways

Benzylamine compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

生化学分析

Biochemical Properties

3,4-Dichlorobenzylamine is a clear colorless to light yellow liquid . It has a molecular weight of 176.04 As a benzylamine compound, it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

These could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a benzylamine compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(3,4-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHNFOOSLAWRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059254 | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102-49-8 | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

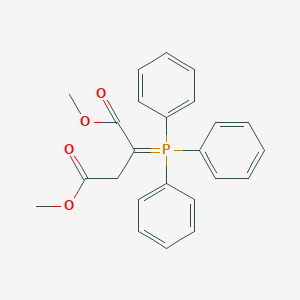

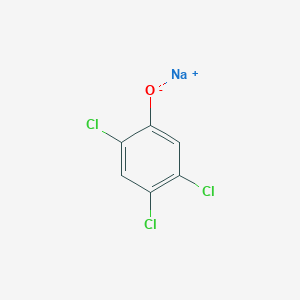

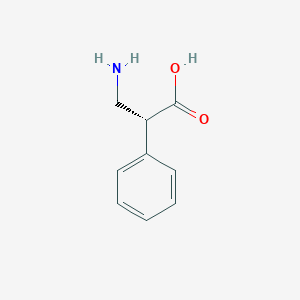

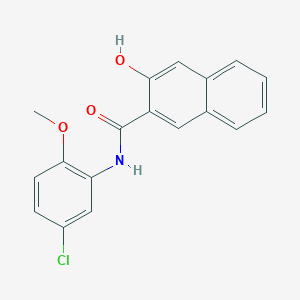

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

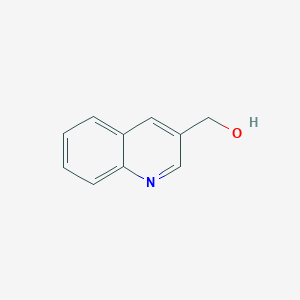

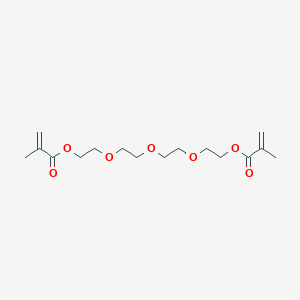

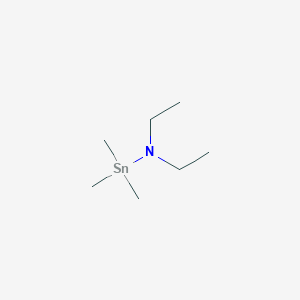

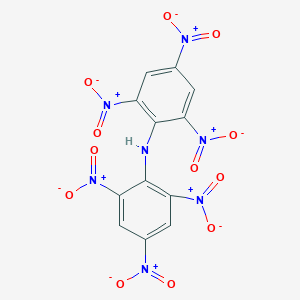

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the improved synthesis method for Olanexidine hydrochloride described in the research?

A1: The research article "Improved synthesis of olanexidine hydrochloride" [] outlines a simplified and industrially scalable method for synthesizing Olanexidine hydrochloride, a compound where 3,4-Dichlorobenzylamine is a key precursor. The new method utilizes a Delepine's amine synthesis to produce 3,4-Dichlorobenzylamine hydrochloride from 3,4-dichlorobenzyl chloride and then reacts it with N~1-octyl-N~3-cyanoguanidine to yield Olanexidine hydrochloride. This optimized process significantly increases the yield from 36.6% to 56.2%, presenting a more efficient and cost-effective approach for potential large-scale production [].

Q2: How does the structure of 3,4-Dichlorobenzylamine facilitate its incorporation into larger crystalline structures?

A2: In the study "Hexakis(3,4‐dichlorobenzylammonium) cyclohexaphosphate hexahydrate" [], researchers elucidated the crystal structure formed when 3,4-Dichlorobenzylamine interacts with cyclohexaphosphate ions. The 3,4-Dichlorobenzylamine molecule, existing as a cation due to protonation of the amine group, establishes electrostatic interactions with the negatively charged phosphate rings. Additionally, it forms strong hydrogen bonds with oxygen atoms of the phosphate rings and water molecules present in the crystal lattice. This intricate network of interactions enables the assembly of a three-dimensional structure composed of parallel layers of anionic P6O18 rings, water molecules, and interspersed 3,4-Dichlorobenzylamine cations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)